molecular formula C14H21Cl2F3N2O B195739 Mapenterol hydrochloride CAS No. 54238-51-6

Mapenterol hydrochloride

Cat. No. B195739
Key on ui cas rn: 54238-51-6
M. Wt: 361.2 g/mol
InChI Key: LWJSGOMCMMDPEN-UHFFFAOYSA-N
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Patent
US04119710

Procedure details

0.37 gm of 1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide and 0.2 ml of pyridine were dissolved in 30 ml of tetrahydrofuran, and the solution was cooled to 0° C. 0.3 gm of iodobenzene dichloride was added, the mixture was held for 2 hours at 0° C., and 0.1 gm of iodobenzene dichloride was again added. After standing for 20 hours at about 4° C., the solution was evaporated, distributed between ethyl acetate and water, the aqueous phase was made alkaline with 2N ammonia, and the solution was again extracted with ethyl acetate. The organic phase was washed with water, dried and a few drops of isopropanolic 4N hydrochloric acid were added. The precipitated hydrochloride of the above-mentioned compound was suction-filtered off and washed with ether. M.p. 176°-178° C. (decomp.).
Name
1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([OH:17])[CH2:10][NH:11][C:12]([CH2:15][CH3:16])([CH3:14])[CH3:13])=[CH:5][C:4]=1[C:18]([F:21])([F:20])[F:19].N1C=CC=CC=1.[Cl-:28].[Cl-].IC1C=CC=CC=1>O1CCCC1>[ClH:28].[NH2:2][C:3]1[C:4]([C:18]([F:19])([F:20])[F:21])=[CH:5][C:6]([CH:9]([OH:17])[CH2:10][NH:11][C:12]([CH2:15][CH3:16])([CH3:13])[CH3:14])=[CH:7][C:8]=1[Cl:28] |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide
Quantity
0.37 g
Type
reactant
Smiles
Br.NC1=C(C=C(C=C1)C(CNC(C)(C)CC)O)C(F)(F)F
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Cl-].[Cl-].IC1=CC=CC=C1
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
[Cl-].[Cl-].IC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing for 20 hours at about 4° C.
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
the solution was again extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
a few drops of isopropanolic 4N hydrochloric acid were added
FILTRATION
Type
FILTRATION
Details
The precipitated hydrochloride of the above-mentioned compound was suction-filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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